The Synthetic Challenge of 2-Aminooctanedioic Acid: A Technical Guide for Researchers
The Synthetic Challenge of 2-Aminooctanedioic Acid: A Technical Guide for Researchers
Foreword: The Rising Importance of Non-Canonical Amino Acids in Drug Discovery
In the landscape of modern pharmaceutical development, the exploration of non-canonical amino acids (ncAAs) has emerged as a critical frontier. These unique molecular building blocks, which fall outside the scope of the 22 proteinogenic amino acids, offer a vast and largely untapped chemical space for the design of novel therapeutics. Their structural diversity allows for the fine-tuning of peptide and small molecule drug candidates, leading to enhanced potency, improved metabolic stability, and novel mechanisms of action. Among these intriguing molecules is 2-aminooctanedioic acid, also known as α-aminosuberic acid, a dicarboxylic amino acid that has garnered significant interest for its potential applications in peptide engineering and as a key component of biologically active compounds. This guide provides an in-depth exploration of the synthetic methodologies available for 2-aminooctanedioic acid, offering a technical resource for researchers and drug development professionals seeking to harness its potential.
Introduction to 2-Aminooctanedioic Acid: Structure and Significance
2-Aminooctanedioic acid is an eight-carbon α-amino acid with two carboxylic acid functional groups. Its structure, characterized by a hexanoic acid side chain attached to the α-carbon of glycine, imparts unique physicochemical properties that are of interest in medicinal chemistry. The presence of the second carboxylic acid group offers a handle for further chemical modification and can influence the overall charge and solubility of molecules into which it is incorporated.
The significance of 2-aminooctanedioic acid is underscored by its presence in bioactive natural products and its utility as a versatile building block in synthetic chemistry. For instance, it is a component of apicidin F, a cyclic tetrapeptide with antimalarial and histone deacetylase inhibitory (HDACi) properties[1]. The terminal carbonyl group of the suberic acid moiety is thought to mimic the acetylated lysine residue of histones, contributing to its biological activity[1]. Furthermore, 2-aminooctanedioic acid and its analogs have been utilized as replacements for disulfide linkages in peptides, offering a more stable alternative for constraining peptide conformation[1].
Chemical Synthesis Strategies: Building the Backbone
The chemical synthesis of 2-aminooctanedioic acid presents a significant challenge due to the need for precise control over stereochemistry at the α-carbon and the selective protection of the two carboxylic acid groups. Several synthetic routes have been developed, each with its own advantages and limitations.
Synthesis from Aspartic Acid via Cross-Metathesis
A notable approach for the synthesis of orthogonally protected 2-aminosuberic acid derivatives commences from the readily available chiral pool starting material, (S)-aspartic acid. This strategy, reported by Chattopadhyay et al., involves the preparation of a (S)-2-aminohept-6-enoate ester building block, which is then diversified using a cross-metathesis reaction[1][2].
The overall synthetic workflow can be visualized as follows:
Figure 1: Synthetic pathway from aspartic acid to 2-aminosuberic acid derivatives via cross-metathesis.
Experimental Protocol: Synthesis of (S)-N-Boc-2-amino-6-heptenoic acid methyl ester (11) and subsequent Cross-Metathesis [1]
Step 1: Preparation of Aldehyde (8) from Aspartic Acid Derivative (4) The known aspartic acid derived aldehyde (4) is converted to its doubly homologated derivative (8) through a four-step sequence:
-
Horner-Wadsworth-Emmons (HWE) olefination to yield an unsaturated ester (5).
-
Saturation of the double bond to give the saturated ester (6).
-
Reduction of the ester to the corresponding alcohol (7).
-
Oxidation of the alcohol to the aldehyde (8).
Step 2: Wittig Olefination to Alkene (9) The aldehyde (8) is subjected to a Wittig olefination to furnish the alkene (9).
Step 3: Deprotection-Oxidation to N-Boc-2-amino-6-heptenoic acid (10) A one-pot deprotection of the oxazolidine moiety in (9) followed by oxidation yields N-Boc-2-amino-6-heptenoic acid (10).
Step 4: Esterification to (S)-2-aminohept-6-enoate ester (11) The carboxylic acid (10) is protected as its methyl ester using methyl iodide in the presence of cesium carbonate to afford the desired 2-aminoheptenoic acid derivative (11).
Step 5: Cross-Metathesis to Protected Asu Derivatives (14a-c)
-
To a stirring solution of olefin (11) in dry dichloromethane (DCM), add Grubbs' second-generation catalyst (2.5 mol%).
-
Add a solution of the appropriate electron-deficient olefin (13) in dry DCM dropwise under an argon atmosphere.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the reaction to room temperature and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
Step 6: Hydrogenation to Final Asu Derivatives (15a-c) The cross-metathesis products (14a-c) are hydrogenated under standard conditions to yield the orthogonally protected 2-aminosuberic acid derivatives (15a-c).
This method offers a versatile route to various orthogonally protected 2-aminosuberic acid derivatives, which are valuable intermediates for peptide synthesis and other applications.
Synthesis from (S)-N-Boc-piperidine-2-carboxylic acid
Another practical synthetic approach for optically active α-aminosuberic acid esters and monoesters starts from (S)-N-Boc-piperidine-2-carboxylic acid[3][4]. This route involves a five-step sequence including esterification, oxidation, reduction, a Wittig reaction, and hydrogenation[4].
The general scheme for this synthesis is as follows:
Figure 2: Synthetic pathway from (S)-N-Boc-piperidine-2-carboxylic acid to 2-aminosuberic acid derivatives.
This method provides good overall yields and is suitable for the preparation of both diester and monoester forms of N-Boc-protected 2-aminosuberic acid[4].
Table 1: Comparison of Chemical Synthesis Methods
| Method | Starting Material | Key Reactions | Advantages | Disadvantages |
| Cross-Metathesis | (S)-Aspartic Acid | Horner-Wadsworth-Emmons olefination, Wittig olefination, Cross-metathesis | Utilizes a readily available chiral starting material; allows for diversification to various orthogonally protected derivatives. | Multi-step synthesis with potential for yield loss at each step. |
| Piperidine Ring Opening | (S)-N-Boc-piperidine-2-carboxylic acid | Oxidation, Wittig reaction, Hydrogenolysis | Practical for preparing both mono- and diesters; good overall yields. | Requires a more specialized starting material. |
Biocatalytic Approaches: The Green Chemistry Frontier
The use of enzymes in organic synthesis offers a powerful and environmentally friendly alternative to traditional chemical methods. Biocatalysis can provide high stereoselectivity under mild reaction conditions, often without the need for protecting groups. While a specific, detailed biocatalytic protocol for the synthesis of 2-aminooctanedioic acid is not yet widely established, several enzymatic strategies hold significant promise.
Transaminases: Asymmetric Amination of Keto-Acids
Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor[2][5][6][7][8]. This enzymatic reaction is a highly attractive method for the asymmetric synthesis of chiral amines and amino acids.
A potential biocatalytic route to 2-aminooctanedioic acid would involve the transamination of the corresponding α-keto acid, 2-oxooctanedioic acid.
Figure 3: Proposed transaminase-catalyzed synthesis of 2-aminooctanedioic acid.
The key challenges in developing such a process include:
-
Substrate Specificity: Identifying or engineering a transaminase that can efficiently accept the dicarboxylic keto-acid substrate. Many known transaminases have a preference for hydrophobic or aromatic substrates.
-
Equilibrium Shift: The transamination reaction is reversible. To drive the reaction towards the desired product, strategies such as using a cheap amino donor in excess or removing the keto-acid byproduct are necessary.
-
Enzyme Stability: The operational stability of the enzyme under process conditions is crucial for a scalable synthesis.
Recent advances in enzyme discovery and protein engineering have led to the development of transaminases with broader substrate scopes and improved stability, making the biocatalytic synthesis of dicarboxylic amino acids increasingly feasible[6][9][10][11].
Ammonia Lyases: Direct Asymmetric Amination
Ammonia lyases are enzymes that catalyze the reversible addition of ammonia to a carbon-carbon double bond of an α,β-unsaturated carboxylic acid to produce an L-amino acid[12][13][14]. Phenylalanine ammonia lyases (PALs) are a well-studied class of these enzymes.
A hypothetical biocatalytic route using an ammonia lyase for the synthesis of 2-aminooctanedioic acid would start from an unsaturated precursor, such as 2-octenedioic acid.
Figure 4: Proposed ammonia lyase-catalyzed synthesis of 2-aminooctanedioic acid.
The primary challenges for this approach are:
-
Enzyme Discovery: Finding a naturally occurring or engineered ammonia lyase that can accommodate a dicarboxylic acid substrate.
-
Reaction Conditions: The reaction often requires high concentrations of ammonia to favor the amination reaction over the elimination reaction.
Despite these challenges, the directness of this one-step amination makes it a highly attractive target for future research and development in the biocatalytic synthesis of 2-aminooctanedioic acid.
Future Outlook and Conclusion
The synthesis of 2-aminooctanedioic acid remains a challenging yet rewarding endeavor for synthetic and medicinal chemists. The existing chemical synthesis routes provide a solid foundation for accessing this valuable non-canonical amino acid, with methods starting from aspartic acid and piperidine derivatives offering viable pathways to orthogonally protected forms suitable for further elaboration.
The future of 2-aminooctanedioic acid synthesis undoubtedly lies in the continued development of robust and efficient biocatalytic methods. The application of engineered transaminases and ammonia lyases holds the promise of greener, more sustainable, and highly stereoselective manufacturing processes. As our understanding of enzyme function and our ability to engineer novel biocatalysts continue to grow, we can anticipate the emergence of practical and scalable enzymatic routes to 2-aminooctanedioic acid and other valuable dicarboxylic amino acids.
This technical guide has provided an overview of the current state-of-the-art in the synthesis of 2-aminooctanedioic acid. It is our hope that the information presented herein will serve as a valuable resource for researchers and professionals in the field, stimulating further innovation and enabling the full therapeutic potential of this and other non-canonical amino acids to be realized.
References
- Chattopadhyay, S. K., Sil, S., & Mukherjee, J. P. (2017). Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides. Beilstein Journal of Organic Chemistry, 13, 2153–2156.
- CN101168514B - Practical synthesis method for alpha-aminosuberate and alpha-amino suberic acid monoester with optical activity - Google P
- Gao, X., Ma, Q., & Zhu, H. (2015). Distribution, industrial applications, and enzymatic synthesis of D-amino acids. Applied Microbiology and Biotechnology, 99(8), 3341–3349.
- Hicks, M. A., & Finke, R. G. (2020). One-pot biocatalytic route from cycloalkanes to α,ω-dicarboxylic acids by designed Escherichia coli consortia.
- Hollmann, F., & Arends, I. W. C. E. (2012). Transaminases for the Synthesis of Chiral Amines. In Science of Synthesis: Biocatalysis in Organic Synthesis (Vol. 1, pp. 339–372). Thieme.
- Kelly, S. A., Pohle, S., & Turner, N. J. (2020). Transaminases for industrial biocatalysis: novel enzyme discovery. Applied Microbiology and Biotechnology, 104(8), 3247–3257.
- Koszelewski, D., Müller, M., & Faber, K. (2010). Phenylalanine ammonia lyase catalyzed synthesis of amino acids by an MIO-cofactor independent pathway. Journal of the American Chemical Society, 132(40), 14212–14214.
- Li, G., & Wang, J. (2018). Engineering enzymes for noncanonical amino acid synthesis. Current Opinion in Chemical Biology, 43, 90–97.
- Martínez-Montero, L., Gotor-Fernández, V., & Gotor, V. (2016). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids.
- Mathew, S., & Yun, H. (2012). Biocatalytic asymmetric amination of carbonyl functional groups - a synthetic biology approach to organic chemistry. Biotechnology Journal, 7(10), 1253–1263.
- Parmeggiani, F., & Turner, N. J. (2022). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases.
- Savile, C. K., Jan, M., & Gerhart, F. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305–309.
- Wernic, D., DiMaio, J., & Adams, J. (1989). Enantiospecific synthesis of L-α-aminosuberic acid. Synthetic applications in preparation of atrial natriuretic factor analogs. The Journal of Organic Chemistry, 54(17), 4243–4245.
- Wu, S., & Li, Z. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(12), 4356–4378.
- Yao, P., & O'Connor, K. E. (2021). Multistep Enzymatic Synthesis of Long-Chain α,ω-Dicarboxylic and ω-Hydroxycarboxylic Acids from Renewable Fatty Acids and Plant Oils.
- Zhang, W., & Arnold, F. H. (2022). Undirected biocatalytic amination of unactivated C(sp3)−H bonds. Trends in Chemistry, 4(12), 1017–1019.
- Zhang, X., & Li, C. (2024). Biocatalytic Synthesis of α-Amino Esters via Nitrene C–H Insertion. Journal of the American Chemical Society, 146(5), 3465–3473.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Transamination, Deamination and Decarboxylation | Pharmaguideline [pharmaguideline.com]
- 3. Biocatalytic Synthesis of α-Amino Esters via Nitrene C-H Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biocatalytic Asymmetric Synthesis of Heterocyclic Alpha, Alpha-Disubstituted Amino Acids – UC Santa Barbara Office of Technology & Industry Alliances [tia.ucsb.edu]
- 5. diva-portal.org [diva-portal.org]
- 6. Transaminases for industrial biocatalysis: novel enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Engineering enzymes for noncanonical amino acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current status and emerging frontiers in enzyme engineering: An industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Engineering enzyme activity using an expanded amino acid alphabet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenylalanine ammonia lyase catalyzed synthesis of amino acids by an MIO-cofactor independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenylalanine ammonia-lyase, a key component used for phenylpropanoids production by metabolic engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]
